4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chloro and a 3-(trifluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(3-(trifluoromethoxy)phenyl)pyrazole
- 4-Chloro-1-(3-(trifluoromethoxy)phenyl)pyrimidine
- 4-Chloro-1-(3-(trifluoromethoxy)phenyl)benzene
Uniqueness
4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds might not be as effective .
Properties
CAS No. |
650628-51-6 |
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Molecular Formula |
C12H6ClF3N4O |
Molecular Weight |
314.65 g/mol |
IUPAC Name |
4-chloro-1-[3-(trifluoromethoxy)phenyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H6ClF3N4O/c13-10-9-5-19-20(11(9)18-6-17-10)7-2-1-3-8(4-7)21-12(14,15)16/h1-6H |
InChI Key |
CJQKVIZVCUVGDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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